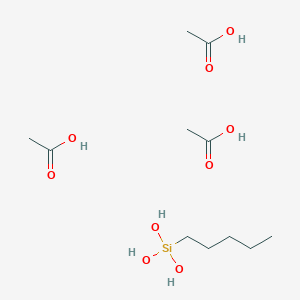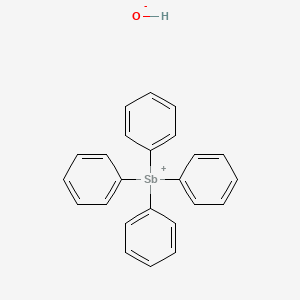
Tetraphenylstibanium;hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylstibanium hydroxide is an organometallic compound featuring antimony as its central atom bonded to four phenyl groups and a hydroxide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylstibanium hydroxide can be synthesized through the reaction of pentaphenylantimony with sulfuric acid, yielding tetraphenylstibonium hydrogen sulfate, which can then be converted to the hydroxide form . Another method involves the reaction of tetraphenylstibonium chloride with a strong base such as sodium hydroxide .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylstibanium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetraphenylstibonium oxide.
Substitution: The hydroxide ion can be substituted with other anions, such as halides, to form tetraphenylstibonium halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reactions with halide salts like sodium chloride or potassium bromide are typical.
Major Products:
Oxidation: Tetraphenylstibonium oxide.
Substitution: Tetraphenylstibonium halides.
Aplicaciones Científicas De Investigación
Tetraphenylstibanium hydroxide has several applications in scientific research:
Organic Synthesis: It acts as a base in the synthesis of β-lactams from haloamides and cyclic carbamates from halocarbamates.
Materials Science: Its unique structure makes it a candidate for studying organometallic frameworks and their properties.
Catalysis: It can be used as a catalyst in various organic reactions due to its ability to stabilize reactive intermediates.
Mecanismo De Acción
The mechanism by which tetraphenylstibanium hydroxide exerts its effects involves its ability to act as a strong base, facilitating deprotonation reactions. The phenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions. The hydroxide ion can participate in nucleophilic substitution reactions, making it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Tetraphenylphosphonium hydroxide: Similar in structure but with phosphorus instead of antimony.
Tetraphenylarsenium hydroxide: Contains arsenic as the central atom.
Comparison: Tetraphenylstibanium hydroxide is unique due to the presence of antimony, which imparts different electronic and steric properties compared to phosphorus and arsenic analogs. This uniqueness can lead to different reactivity patterns and applications in synthesis and catalysis .
Propiedades
Número CAS |
13371-35-2 |
|---|---|
Fórmula molecular |
C24H21OSb |
Peso molecular |
447.2 g/mol |
Nombre IUPAC |
tetraphenylstibanium;hydroxide |
InChI |
InChI=1S/4C6H5.H2O.Sb/c4*1-2-4-6-5-3-1;;/h4*1-5H;1H2;/q;;;;;+1/p-1 |
Clave InChI |
SROFHTWEIJBMNA-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sb+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[OH-] |
Números CAS relacionados |
13371-35-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


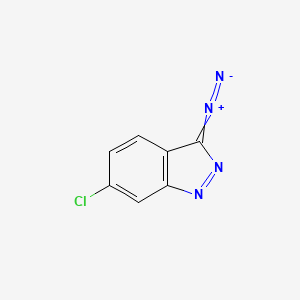
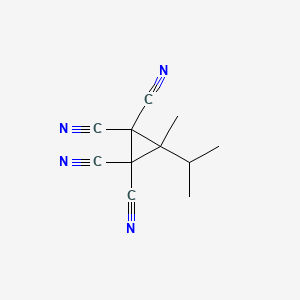

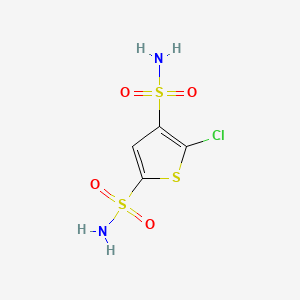

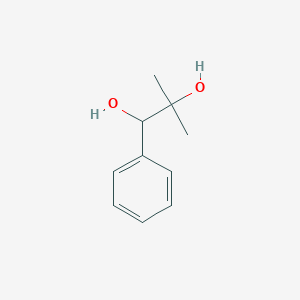
![4-acetamido-1-N,3-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14716094.png)

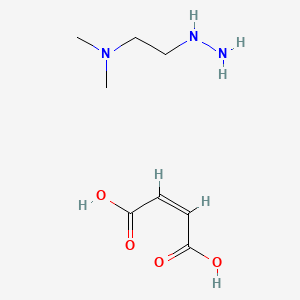
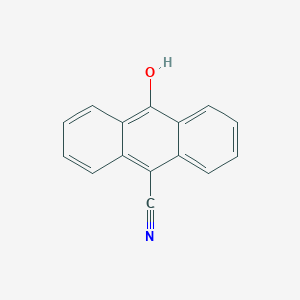
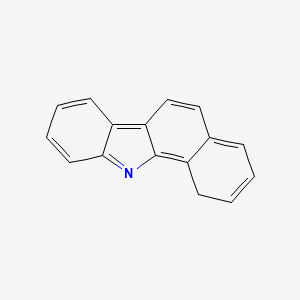

![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
